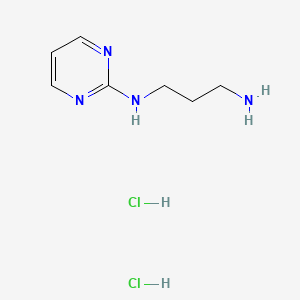

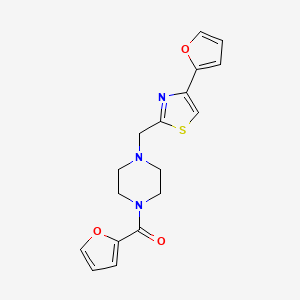

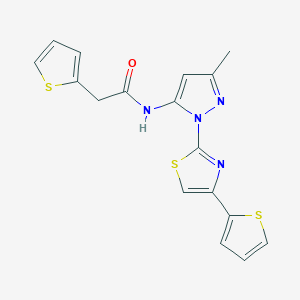

![molecular formula C20H18N4OS B3216263 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1171398-65-4](/img/structure/B3216263.png)

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

描述

The compound “N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide” is a novel derivative synthesized from benzothiazole . Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications . It has been used in the synthesis of various compounds with diverse biological activities .

Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The compound was synthesized through a series of chemical reactions involving coupling, acetylation, and nucleophilic substitution .科学研究应用

Medicinal Chemistry and Drug Development

1H-Pyrazole-3-carboxamide exhibits potential as a scaffold for designing novel pharmaceutical agents. Researchers explore its derivatives to develop drugs targeting specific diseases. The compound’s structural features, such as the pyrazole ring and benzothiazole moiety, contribute to its bioactivity. By modifying substituents, scientists can fine-tune its pharmacological properties .

Anticancer Agents

The benzothiazole-containing pyrazole derivatives have attracted attention due to their antiproliferative activity against cancer cells. Researchers investigate their mechanisms of action, cytotoxicity, and selectivity. These compounds may inhibit cell growth, induce apoptosis, or interfere with specific signaling pathways involved in cancer progression .

Anti-Inflammatory Properties

1H-Pyrazole-3-carboxamide derivatives may possess anti-inflammatory effects. Scientists study their ability to modulate inflammatory pathways, such as NF-κB, COX-2, and cytokines. These compounds could potentially serve as leads for developing anti-inflammatory drugs .

Antimicrobial Activity

The benzothiazole-pyrazole scaffold has shown promise as an antimicrobial agent. Researchers explore its antibacterial and antifungal properties. By synthesizing derivatives and evaluating their efficacy, they aim to combat drug-resistant pathogens .

Agrochemical Applications

1H-Pyrazole-3-carboxamide derivatives might find use in agriculture. Their bioactivity against pests, plant pathogens, or weeds could lead to the development of environmentally friendly pesticides or herbicides. Researchers investigate their mode of action and safety profiles .

Material Science and Organic Electronics

Beyond biological applications, scientists explore the electronic properties of pyrazole derivatives. These compounds can serve as building blocks for organic semiconductors, light-emitting materials, or conductive polymers. Their π-conjugated systems make them interesting candidates for optoelectronic devices .

作用机制

Target of Action

The primary target of this compound, also known as F5128-0251 , is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics .

Mode of Action

F5128-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody that binds to a novel immune checkpoint IGSF8 and blocks the interaction with its receptors . This blockade results in compelling monotherapy anti-tumor activity as well as synergy with anti-PD1 across multiple syngeneic tumor models .

Biochemical Pathways

It is known that the compound’s action on the igsf8 immune checkpoint can influence the immune response against tumors

Pharmacokinetics

It is currently in phase 1 clinical development, which will likely include an evaluation of its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The blockade of IGSF8 by F5128-0251 results in compelling monotherapy anti-tumor activity, as demonstrated in preclinical data . This suggests that the compound may have potential as a novel cancer therapeutic.

未来方向

The compound and its derivatives were evaluated for anti-inflammatory activity . Future research could explore its potential applications in other therapeutic areas. Further, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

属性

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-5-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS/c1-3-24-13(2)12-17(23-24)19(25)21-15-9-5-4-8-14(15)20-22-16-10-6-7-11-18(16)26-20/h4-12H,3H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROSIEINOORSCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901146448 | |

| Record name | N-[2-(2-Benzothiazolyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide | |

CAS RN |

1171398-65-4 | |

| Record name | N-[2-(2-Benzothiazolyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171398-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(2-Benzothiazolyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

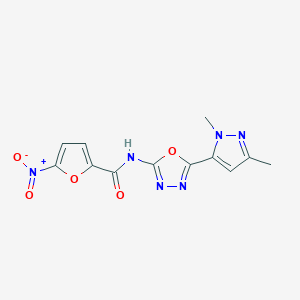

![4-[(cyclopropylamino)methyl]-N-methylbenzamide](/img/structure/B3216223.png)

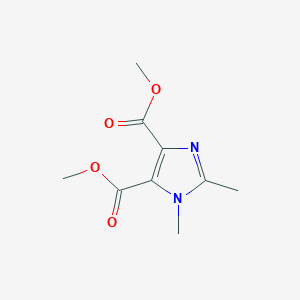

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B3216260.png)

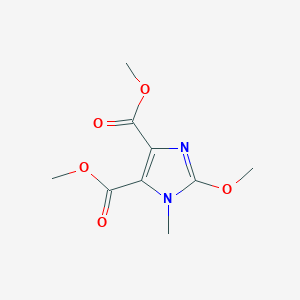

![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B3216267.png)

![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3216280.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3216285.png)